molecular formula C10H15IN2O4 B010933 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid CAS No. 102585-91-1

5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid

Cat. No. B010933
M. Wt: 354.14 g/mol
InChI Key: IBXFSFRDJYTSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is widely used in scientific research. It is a central nervous system depressant that induces sedation and anesthesia. Pentobarbital is synthesized by reacting diethyl malonate with urea and iodopropanol.

Mechanism Of Action

Pentobarbital works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Pentobarbital binds to GABA receptors and enhances the inhibitory effect of GABA, leading to sedation, hypnosis, and anesthesia.

Biochemical And Physiological Effects

Pentobarbital has a range of biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. Pentobarbital can cause respiratory depression, hypotension, and cardiac arrest in high doses.

Advantages And Limitations For Lab Experiments

Pentobarbital is a useful tool for laboratory experiments because it induces a state of sedation and anesthesia that can be used to study the effects of drugs on the central nervous system. However, its use is limited by its potential side effects, including respiratory depression, hypotension, and cardiac arrest. It is also a controlled substance and requires a license to handle.

Future Directions

There are several future directions for research on 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl. One area of interest is the development of new barbiturate drugs that have fewer side effects and are safer to use. Another area of research is the development of new anesthesia techniques that do not require the use of barbiturate drugs. Finally, there is a need for further research on the biochemical and physiological effects of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl to better understand its mechanisms of action.

Synthesis Methods

The synthesis of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl involves a series of chemical reactions. Diethyl malonate is reacted with urea and iodopropanol in the presence of sodium ethoxide to form 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid. The reaction is carried out under reflux for several hours until the desired product is obtained. The crude product is then purified by recrystallization to obtain pure 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl.

Scientific Research Applications

Pentobarbital is widely used in scientific research as a sedative, hypnotic, and anesthetic agent. It is used to induce anesthesia in animals for surgical procedures and to euthanize laboratory animals. Pentobarbital is also used in neuroscience research to study the effects of drugs on the central nervous system.

properties

CAS RN

102585-91-1

Product Name

5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid

Molecular Formula

C10H15IN2O4

Molecular Weight

354.14 g/mol

IUPAC Name

5-(2-hydroxy-3-iodopropyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H15IN2O4/c1-5(2)10(3-6(14)4-11)7(15)12-9(17)13-8(10)16/h5-6,14H,3-4H2,1-2H3,(H2,12,13,15,16,17)

InChI Key

IBXFSFRDJYTSHK-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O

Canonical SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O

Origin of Product

United States

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